2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYIXZBYKFAMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino propanoic acid and 2-chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction between 2-amino propanoic acid and 2-chloroethanol results in the formation of an intermediate compound, which is then further reacted to form the final product.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 2-Amino-N-(2-hydroxyethyl)propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Chemistry
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The amino group facilitates the formation of peptide bonds, making it essential in synthesizing biologically active compounds. The hydroxyethyl side chain can enhance solubility and stability, which are critical parameters in drug design.
Enzyme Interaction Studies
Research has demonstrated that 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride can interact with various enzymes and receptors. Studies focusing on its binding affinity to specific biological targets have revealed its potential role in modulating enzyme activity, which is crucial for understanding its mechanism of action in pharmacological applications.
Medicinal Chemistry
Potential Therapeutic Applications
The compound has been investigated for its therapeutic potential, particularly in drug development. Its ability to influence cellular pathways through enzyme modulation makes it a candidate for developing treatments for various diseases, including metabolic disorders and conditions requiring enzyme inhibition.
Case Studies in Diabetes and Obesity
In preclinical studies, derivatives of this compound have shown efficacy in lowering blood glucose levels and reducing weight gain in animal models of type II diabetes and obesity. These studies suggest that compounds related to this compound may serve as hypoglycemic agents with minimal side effects .
Biochemical Applications
Role in Biopharmaceuticals
Due to its biochemical properties, this compound is utilized in the biopharmaceutical industry for the production of therapeutic proteins and enzymes. Its compatibility with biological systems enhances its utility as a stabilizer or excipient in drug formulations .
Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent for various assays, including those assessing enzyme activity or protein interactions. Its ability to form stable complexes with target biomolecules makes it useful for developing sensitive detection methods .
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-amino-N-(2-hydroxyethyl)propanamide hydrochloride with analogs differing in substituent groups:
Key Observations:
- Hydrophilicity vs. Lipophilicity: The hydroxyethyl group in the target compound likely enhances water solubility compared to the fluoroethyl analog () or the diethylaminoethyl group in procainamide ().
- Stability: Compounds like 2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide HCl require refrigerated storage (2–8°C), suggesting sensitivity to thermal degradation, whereas procainamide HCl is stored at –20°C for long-term stability .
Research and Application Implications
- Drug Development : The hydroxyethyl group’s polarity could make the target compound a candidate for water-soluble prodrugs or protein-templated reactions ().
- Material Science : Fluorinated analogs (e.g., 2-fluoroethyl substitution) might be explored for specialized coatings or surfactants due to altered solubility profiles .
Biological Activity
2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | < 1 µg/mL | |
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation markers in vitro, making it a candidate for further development in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A study conducted on human monocytes treated with this compound demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Cytokine Levels Post Treatment
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
3. Cytotoxic Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. The results indicate that it may inhibit cell proliferation in certain cancer types.
Table 3: Cytotoxicity Against Cancer Cell Lines
The precise mechanism of action for this compound remains under investigation. However, initial findings suggest that it may exert its effects through modulation of specific signaling pathways involved in inflammation and cell proliferation.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 2-amino-N-(2-hydroxyethyl)propanamide hydrochloride, and how do impurities arise during synthesis?
Methodological Answer:
- Synthesis Optimization : The compound can be synthesized via nucleophilic substitution between 2-chloroacetamide and 2-aminoethanol under controlled pH (8–9) and temperature (40–60°C). Catalysts like triethylamine improve yield by neutralizing HCl byproducts .
- Impurity Formation : Common impurities include unreacted starting materials (e.g., 2-chloroacetamide) and side products like N-(2-hydroxyethyl)acetamide due to incomplete substitution. Reaction monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
Methodological Answer:
- Primary Techniques :
- Data Contradictions : Discrepancies in peak splitting (e.g., amine protons) may arise from salt formation (hydrochloride). Use D2O exchange or HSQC to distinguish labile protons .
Intermediate/Applied Research Questions
Q. Q3. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) due to ionic interactions, making it suitable for in vitro studies (e.g., enzyme inhibition assays). Adjust pH to 6–7 to prevent precipitation .
- Stability : Hydrolysis of the amide bond can occur under acidic (pH <3) or alkaline (pH >9) conditions. Store lyophilized at -20°C with desiccants to minimize degradation .
Q. Q4. What are the validated HPLC methods for quantifying this compound in complex matrices (e.g., cell lysates)?
Methodological Answer:
- HPLC Conditions :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: 70:30 water:acetonitrile with 0.1% TFA.
- Detection: UV at 210 nm (amide bond absorption).
- Retention Time: ~6.2 minutes .
- Matrix Interference : Pre-treat samples with protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to improve accuracy .
Advanced Research Questions
Q. Q5. How can computational modeling predict the compound’s interaction with biological targets (e.g., sodium channels)?
Methodological Answer:
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina with sodium channel structures (PDB: 6AGF) to identify binding sites. Protonate the amine group to match physiological pH .
- MD Simulations : GROMACS simulations (CHARMM36 force field) reveal stability of hydrogen bonds between the hydroxyethyl group and Thr206 residues over 100 ns .
- Validation : Compare with experimental IC50 values from patch-clamp assays to refine models .
Q. Q6. How can conflicting toxicity data between in vitro and in vivo studies be reconciled?
Methodological Answer:
- Data Analysis :
- In Vitro Cytotoxicity (e.g., HepG2 cells): IC50 ~2 mM may overestimate risk due to static conditions vs. dynamic in vivo metabolism .
- In Vivo Toxicity : Rodent studies (OECD 423) show no acute toxicity at 300 mg/kg, likely due to rapid renal clearance. Perform metabolite profiling (LC-MS) to identify detoxification pathways .
- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe doses for human trials .
Safety & Regulatory Considerations
Q. Q7. What safety protocols are recommended given the limited toxicological data?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation (P261) and skin contact (P262) .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
- Regulatory Status : Classified as non-hazardous under EC1272/08, but treat as a potential irritant until further data is available .
Data Gaps & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
